molecular formula C15H12F3N3OS B6475998 1,1,1-trifluoro-2-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol CAS No. 2640963-63-7

1,1,1-trifluoro-2-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol

Cat. No. B6475998
CAS RN: 2640963-63-7
M. Wt: 339.3 g/mol
InChI Key: MFDUUVUBMMYJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-2-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol, or TFTP, is an organic compound that has been studied for its potential applications in scientific research. TFTP is a small molecule that can be synthesized using various methods and is known for its ability to interact with different targets in the body.

Mechanism of Action

The mechanism of action of TFTP is not fully understood. However, it is believed that TFTP binds to certain receptors in the body and modulates their activity. This modulation of receptor activity is thought to be responsible for the effects of TFTP on the body.
Biochemical and Physiological Effects
TFTP has been found to have several biochemical and physiological effects on the body. It has been found to have an inhibitory effect on certain enzymes, which can lead to an increase in the levels of certain hormones in the body. TFTP has also been found to affect the metabolism of certain nutrients, as well as the absorption of certain drugs. In addition, TFTP has been found to affect the activity of certain neurotransmitters, which can lead to changes in behavior.

Advantages and Limitations for Lab Experiments

TFTP has several advantages and limitations when used in laboratory experiments. One of the main advantages of using TFTP is its small size, which allows it to be easily synthesized and used in experiments. However, TFTP is also limited by its low solubility, which can make it difficult to use in certain experiments. In addition, TFTP is not very stable and can degrade over time, which can affect the results of experiments.

Future Directions

There are several potential future directions for the use of TFTP in scientific research. One potential direction is to further investigate its mechanism of action and the biochemical and physiological effects it has on the body. Additionally, further research could be done to investigate the potential applications of TFTP in drug discovery and development. Other potential directions include exploring the use of TFTP in laboratory experiments to study the effects of different compounds on cellular metabolism, as well as the use of TFTP to study the effects of different drugs on the body.

Synthesis Methods

TFTP can be synthesized through several methods. One of the most common methods is the reaction of 1,1,1-trifluoroacetone with 2-amino-3-phenylpropanoic acid. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and yields TFTP as the main product. Another method involves the reaction of 2-amino-3-phenylpropanoic acid with trifluoromethylsulfonyl chloride in the presence of an amine base. This reaction yields TFTP as the main product as well.

Scientific Research Applications

TFTP has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of different drugs on the body and has been used to investigate the mechanism of action of various drugs. TFTP has also been used to study the biochemical and physiological effects of drugs on the body. In addition, TFTP has been used in laboratory experiments to study the effects of different compounds on cellular metabolism.

properties

IUPAC Name

1,1,1-trifluoro-2-phenyl-3-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3OS/c16-15(17,18)14(22,10-4-2-1-3-5-10)9-20-13-21-11-8-19-7-6-12(11)23-13/h1-8,22H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDUUVUBMMYJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=NC3=C(S2)C=CN=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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